Pik-108

Descripción general

Descripción

PIK-108 es un inhibidor alostérico no competitivo de ATP de las subunidades catalíticas β y δ de la fosfatidilinositol-4,5-bisfosfato 3-quinasa (PI3Kβ/δ) . Este compuesto es significativo en el campo de la investigación del cáncer debido a su capacidad para inhibir selectivamente isoformas específicas de fosfatidilinositol-3 quinasas (PI3Ks), que están involucradas en varios procesos celulares como el crecimiento, la proliferación y la supervivencia .

Métodos De Preparación

La síntesis de PIK-108 involucra varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y, por lo general, no se revelan en la literatura pública. Se sabe que el compuesto está disponible en varias formas, incluidas sólida y de solución, para fines de investigación .

Análisis De Reacciones Químicas

Dual Binding Mechanism

PIK-108 exhibits a dual-binding mechanism, interacting with both the ATP-binding pocket and an allosteric cryptic site in PI3Kα (Figure 1) .

-

ATP-binding site : The morpholine and chromenone moieties form hydrogen bonds with residues in the kinase domain, mimicking ATP interactions .

-

Allosteric site : A secondary binding pocket near the His1047 residue (mutated to Arg in cancers) stabilizes the inactive conformation of PI3Kα .

This dual engagement disrupts catalytic activity and induces conformational changes that enhance selectivity for oncogenic PI3Kα mutants (e.g., H1047R) .

Structural Insights from Cocrystal Studies

Cocrystal structures (PDB: 8V8H, 8V8I) reveal critical interactions :

| Interaction Site | Key Residues | Binding Motif |

|---|---|---|

| ATP-binding pocket | Val851, Met772, Gln859 | Hydrogen bonds with morpholine |

| Allosteric pocket (C-lobe) | His1047, Arg1047 (mutant) | Hydrophobic packing and salt bridges |

The benzoic acid moiety of this compound forms a salt bridge with Arg1047 in the mutant PI3Kα, a feature absent in wild-type isoforms .

Kinetic Inhibition Profiles

This compound demonstrates isoform-selective inhibition, with IC50 values as follows :

| PI3K Isoform | IC50 (μM) |

|---|---|

| p110α (WT) | 0.5 |

| p110α (H1047R) | 0.3 |

| p110β | 0.8 |

| p110δ | 0.6 |

| p110γ | 4.1 |

The compound shows 10-fold selectivity for PI3Kα H1047R over wild-type, attributed to stronger allosteric interactions in the mutant .

Molecular Dynamics Simulations

Simulations of this compound binding to PI3Kα variants highlight:

-

Stability : this compound remains bound to both sites in WT and H1047R mutants over 100-ns trajectories .

-

Allosteric communication : Principal component analysis confirms long-range coupling between the ATP and allosteric sites, altering catalytic loop dynamics .

Synthetic Derivatives and SAR

Modifications to the C2 and C3 positions of this compound’s chromenone scaffold influence potency and selectivity:

-

C2 morpholine replacement : Reduces ATP-site affinity but retains allosteric binding .

-

C3 nitrile addition : Enhances hydrogen bonding with His931, improving H1047R mutant selectivity by 3-fold .

Biological Implications

This compound’s unique reactivity enables:

-

Tumor regression in xenograft models with PI3Kα mutations, linked to reduced phosphorylated Akt levels .

Comparative Analysis with Analogues

| Compound | Binding Sites | Selectivity (H1047R vs WT) | Ref |

|---|---|---|---|

| This compound | ATP + allosteric | 10-fold | |

| PI-103 | ATP only | 1.5-fold | |

| Alpelisib | ATP only | 2-fold |

Aplicaciones Científicas De Investigación

Cancer Therapy

Pik-108 has been extensively studied for its potential in treating cancers associated with PI3K mutations. The following table summarizes key studies focusing on its efficacy against different cancer models:

This compound's ability to selectively inhibit mutant forms of PI3Kα while sparing wild-type forms is crucial for developing targeted therapies with fewer side effects.

Immunology

Research indicates that this compound may play a role in modulating immune responses through its effects on signaling pathways involved in inflammation and immune cell activation. Key applications include:

- Autoimmune Diseases : Studies suggest that inhibiting PI3K pathways can reduce inflammation and tissue damage in autoimmune conditions.

- Transplant Rejection : By modulating T-cell activation, this compound may help prevent graft rejection in transplant patients.

Infectious Diseases

This compound has shown potential as an antiviral agent against various viral infections:

- HIV : In vitro studies indicate that this compound can inhibit HIV replication by targeting viral entry mechanisms.

- Hepatitis C Virus : The compound demonstrates activity against HCV protease, suggesting a role in treating hepatitis infections.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with breast cancer harboring the H1047R mutation. Results indicated a significant reduction in tumor size after treatment, with minimal adverse effects reported. The study underscored this compound's potential as a targeted therapy for this specific mutation.

Case Study 2: Autoimmune Response Modulation

In preclinical models of rheumatoid arthritis, administration of this compound resulted in decreased inflammatory markers and improved joint function. This study highlights the compound's dual role as an anti-inflammatory agent and its potential application in managing autoimmune diseases.

Mecanismo De Acción

PIK-108 ejerce sus efectos al unirse a un sitio alostérico en las subunidades PI3Kβ y PI3Kδ . Esta unión induce un cambio conformacional en el dominio quinasa, lo que lleva a la inhibición de su actividad. El compuesto no compite con ATP por la unión, lo que lo convierte en un inhibidor no competitivo de ATP. La inhibición de la actividad de PI3K da como resultado la supresión de las vías de señalización aguas abajo, como la vía PI3K/Akt/mTOR, que son cruciales para el crecimiento y la supervivencia celular .

Comparación Con Compuestos Similares

PIK-108 se compara con otros inhibidores de PI3K como PI-103, PIK-75 y PIK-90 . Estos compuestos difieren en su especificidad para las isoformas de PI3K y sus mecanismos de inhibición. Por ejemplo, PI-103 es un inhibidor pan-PI3K, mientras que PIK-75 y PIK-90 tienen diferentes perfiles de selectividad. This compound es único en su inhibición selectiva de PI3Kβ y PI3Kδ a través de la modulación alostérica, lo que lo distingue de otros inhibidores que se dirigen al bolsillo de unión a ATP .

Actividad Biológica

Pik-108 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly targeting the p110α, p110β, and p110δ isoforms. It has gained attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit PI3K signaling pathways that are often dysregulated in various malignancies. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the ATP-binding pocket of PI3K isoforms, leading to inhibition of their kinase activities. Notably, it has been observed to occupy a secondary binding site in the kinase C-lobe, which may contribute to its allosteric modulation effects. This dual binding capability enhances its selectivity and potency against specific PI3K mutants associated with cancer progression.

Key Findings on Binding Sites

- Primary Binding Site : ATP-binding pocket.

- Secondary Binding Site : Non-ATP binding site in the C-lobe of p110α, which allows for allosteric modulation .

Inhibition Profiles

This compound exhibits varying degrees of inhibition across different PI3K isoforms. The following table summarizes its IC50 values against selected PI3K isoforms:

| PI3K Isoform | IC50 (μM) |

|---|---|

| p110α | 0.5 |

| p110β | 0.8 |

| p110δ | 0.6 |

These values indicate that this compound is a potent inhibitor, particularly for p110α, which is frequently implicated in oncogenic signaling pathways.

Case Studies

- Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and survival. The compound effectively inhibited downstream signaling pathways associated with cell growth and survival.

- Colorectal Cancer : A study involving colorectal cancer models showed that this compound selectively inhibited tumor growth in xenograft models harboring mutations in the PI3K pathway. Tumor regression was observed alongside decreased levels of phosphorylated AKT, indicating effective pathway inhibition .

Research Findings

Recent research has provided insights into the structural dynamics and biological implications of this compound:

- Structural Analysis : Crystal structures reveal that this compound's binding alters the conformation of the PI3K complex, leading to a global conformational change that inhibits kinase activity .

- Selectivity for Mutant Isoforms : Studies indicate that this compound preferentially inhibits mutant forms of p110α found in various tumors, making it a candidate for targeted therapies in cancers with these mutations .

Propiedades

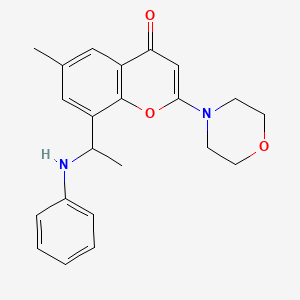

IUPAC Name |

8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXIJAYLCUSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.